Cas no 1214326-94-9 (2-bromo-3-chloro-5-fluoro-pyridine)

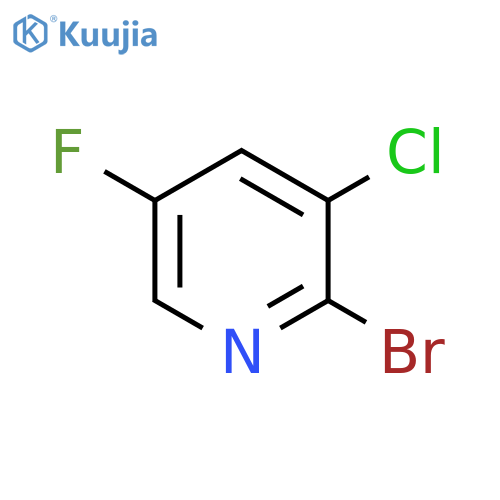

1214326-94-9 structure

商品名:2-bromo-3-chloro-5-fluoro-pyridine

CAS番号:1214326-94-9

MF:C5H2BrClFN

メガワット:210.431482791901

MDL:MFCD13185350

CID:1011150

PubChem ID:70680699

2-bromo-3-chloro-5-fluoro-pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-chloro-5-fluoropyridine

- C5H2BrClFN

- AB66730

- AK122817

- AM62484

- BL010137

- KB-82005

- QC-7015

- 3820AA

- Pyridine, 2-bromo-3-chloro-5-fluoro-

- AB0087209

- 2-Bromo-3-chloro-5-fluoro-pyridine

- SCHEMBL17239620

- SY068673

- CS-0157376

- AS-813/43501983

- 1214326-94-9

- AS-45777

- DB-127626

- A854440

- DTXSID70742642

- 2-Bromo-3-chloro-5-fluoropyridine, 95%

- AKOS016012251

- MFCD13185350

- EN300-132544

- 2-bromo-3-chloro-5-fluoro-pyridine

-

- MDL: MFCD13185350

- インチ: 1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H

- InChIKey: NWCUOFUVPZPBKW-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C(C([H])=N1)F)Cl

計算された属性

- せいみつぶんしりょう: 208.90436

- どういたいしつりょう: 208.90432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.829±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 200.2±35.0 ºC (760 Torr),

- フラッシュポイント: 74.9±25.9 ºC,

- ようかいど: 極微溶性(0.93 g/l)(25ºC)、

- PSA: 12.89

2-bromo-3-chloro-5-fluoro-pyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-bromo-3-chloro-5-fluoro-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV336-200mg |

2-bromo-3-chloro-5-fluoro-pyridine |

1214326-94-9 | 95+% | 200mg |

468.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1040987-25g |

Pyridine, 2-bromo-3-chloro-5-fluoro- |

1214326-94-9 | 95+% | 25g |

$170 | 2024-06-08 | |

| Apollo Scientific | PC49018-100mg |

2-Bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 100mg |

£10.00 | 2023-04-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228016-10g |

2-Bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 98% | 10g |

¥579.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1195411-1g |

2-Bromo-3-chloro-5-fluoropyridine, 95% |

1214326-94-9 | 95% | 1g |

$325 | 2023-05-11 | |

| Chemenu | CM132841-1g |

2-bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 95% | 1g |

$356 | 2021-08-05 | |

| Apollo Scientific | PC49018-250mg |

2-Bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 250mg |

£11.00 | 2023-04-22 | ||

| TRC | B683188-25mg |

2-Bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 25mg |

$ 64.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | K14729-5g |

2-Bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | 97% | 5g |

$500 | 2023-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B827913-1g |

2-bromo-3-chloro-5-fluoropyridine |

1214326-94-9 | ≥95% | 1g |

1,259.10 | 2021-05-17 |

2-bromo-3-chloro-5-fluoro-pyridine 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1214326-94-9 (2-bromo-3-chloro-5-fluoro-pyridine) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214326-94-9)2-bromo-3-chloro-5-fluoro-pyridine

清らかである:99%

はかる:25g

価格 ($):199.0